molecular formula C7H11NO3 B6596877 methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 1443980-68-4

methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B6596877
CAS No.: 1443980-68-4
M. Wt: 157.17 g/mol
InChI Key: QWQDXDYUKGBAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This specific compound is characterized by its unique structure, which includes an ester functional group at the 4-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of the oxazoline intermediate, which can then be oxidized to the oxazole .

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow chemistry techniques. These methods allow for the continuous synthesis of oxazolines and their subsequent oxidation to oxazoles under controlled conditions. The use of manganese dioxide (MnO2) as an oxidizing agent in a packed reactor is a common approach .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2, bromotrichloromethane, or CuBr2/DBU.

    Reduction: LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of the oxazole ring.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its ester functional group, which imparts specific reactivity and potential biological activity. This distinguishes it from other oxazole derivatives and makes it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQDXDYUKGBAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185588
Record name 4-Oxazolecarboxylic acid, 2-ethyl-4,5-dihydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-68-4
Record name 4-Oxazolecarboxylic acid, 2-ethyl-4,5-dihydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxazolecarboxylic acid, 2-ethyl-4,5-dihydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.